molecular formula C25H20F3N3O4 B11425284 N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11425284
M. Wt: 483.4 g/mol
InChI Key: HYIRUDJYGXOBJP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a diacid or its derivative under dehydrating conditions.

    Introduction of Aromatic Substituents: The aromatic rings are introduced through nucleophilic aromatic substitution reactions, often using halogenated aromatic compounds and strong bases.

    Final Coupling: The final step involves coupling the imidazolidinone core with the aromatic substituents using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated aromatic compounds, strong bases (e.g., sodium hydride), and acids (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(3,4-difluorophenyl)-2-[1-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

Compared to similar compounds, N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide may exhibit unique properties due to the specific arrangement and types of substituents on its aromatic rings. These differences can affect its biological activity, making it more or less effective in certain applications.

Properties

Molecular Formula

C25H20F3N3O4

Molecular Weight

483.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H20F3N3O4/c1-35-19-9-2-15(3-10-19)14-30-22(13-23(32)29-17-6-11-20(27)21(28)12-17)24(33)31(25(30)34)18-7-4-16(26)5-8-18/h2-12,22H,13-14H2,1H3,(H,29,32)

InChI Key

HYIRUDJYGXOBJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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